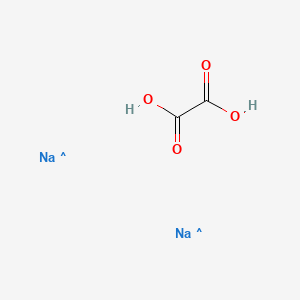

Ethanedioic acid (disodium)

Description

Historical Perspectives and Foundational Research in Oxalate (B1200264) Chemistry

The journey of understanding ethanedioic acid and its salts is rooted in the early days of modern chemistry. The parent acid, ethanedioic acid (oxalic acid), was first isolated in 1773 by François Pierre Savary from its salt in the sorrel plant. atamanchemicals.com A few years later, in 1776, Swedish chemists Carl Wilhelm Scheele and Torbern Olof Bergman produced the acid by reacting sugar with concentrated nitric acid. atamanchemicals.com Scheele's work was significant as he demonstrated that the "sugar acid" and the acid from natural sources were identical. atamanchemicals.com

A pivotal moment in chemical history occurred in 1824 when German chemist Friedrich Wöhler synthesized ethanedioic acid by reacting cyanogen (B1215507) with an aqueous ammonia (B1221849) solution. atamanchemicals.com This experiment is considered one of the first syntheses of a natural product from inorganic reactants, challenging the vitalism theory of the time. Foundational research established that ethanedioic acid is a dicarboxylic acid, the simplest of its kind, and that its conjugate base, the oxalate anion (C₂O₄²⁻), is an effective chelating agent for metal cations. atamanchemicals.comwikipedia.org This chelating ability, which allows it to form stable complexes with metal ions, became a central theme in subsequent research and applications. wikipedia.orgwikipedia.org

Contemporary Research Landscape of Ethanedioic Acid (Disodium)

In modern science, ethanedioic acid (disodium) is a subject of extensive research, valued for its specific chemical properties and reactivity. Its applications are diverse, ranging from analytical chemistry to advanced materials synthesis.

Key Research Areas:

Analytical Chemistry: Sodium oxalate is widely used as a primary standard in analytical chemistry for the standardization of potassium permanganate (B83412) solutions. chembk.comsigmaaldrich.com This is a classic example of a redox titration, where the oxalate ion is oxidized by the permanganate ion.

Lanthanide Chemistry: The compound is a crucial reagent in lanthanide chemistry. wikipedia.org The addition of an oxalate source to acidic solutions containing lanthanide ions results in the precipitation of hydrated lanthanide oxalates. wikipedia.orgacs.org These precipitates are crystalline and easily filtered, allowing for the efficient separation of lanthanides from other elements. wikipedia.org Subsequent thermal decomposition of these oxalates yields the corresponding lanthanide oxides, which is the most common commercially available form of these elements. wikipedia.orgacs.org

Sustainable Metallurgy: Research has identified ethanedioic acid and its salts as sustainable reagents for metal recovery from various sources, including spent lithium-ion batteries and valuable ores. ku.edu The oxalate process can selectively leach and precipitate metals under mild conditions, offering a more environmentally friendly alternative to harsh inorganic acids like sulfuric or nitric acid. ku.edu For example, in processing cathode materials, it can leach lithium while precipitating transition metals like nickel, manganese, and cobalt as insoluble oxalates. ku.edu

Advanced Materials Synthesis: Ethanedioic acid (disodium) serves as a precursor in the synthesis of complex materials. One notable area is the coprecipitation of metal oxalates to create precursors for high-temperature superconducting ceramics, such as those in the Bi-Sr-Ca-Cu-O system. academicdirect.org By carefully controlling the pH and oxalate concentration, researchers can achieve the desired stoichiometry of the final superconducting material. academicdirect.org

Interdisciplinary Significance of Ethanedioic Acid (Disodium) Studies

The study of ethanedioic acid (disodium) transcends the boundaries of traditional chemistry, demonstrating significant interdisciplinary relevance.

Materials Science: In materials science, the compound is integral to creating functional materials. The synthesis of lanthanide oxalates is a gateway to producing materials with specific luminescent and magnetic properties. acs.org The controlled precipitation allows for the formation of layered honeycomb structures in lanthanide oxalates, which can be exfoliated to create 2D nanosheets, opening avenues for new applications in electronics and optics. acs.org

Environmental Science and Metallurgy: The use of oxalate chemistry in hydrometallurgy represents a significant intersection with environmental science. ku.edu By providing a "green" chemical route for recycling critical metals from electronic waste and industrial catalysts, research into ethanedioic acid (disodium) contributes to the development of a circular economy, reducing reliance on primary mining and minimizing the environmental impact of waste. ku.edu

Geochemistry and Planetary Science: The interactions of oxalate with metal ions are relevant to understanding geochemical processes. The formation of metal oxalate minerals can influence the transport and fate of metals in various geological environments.

Biochemistry: While this article avoids medical details, the fundamental chemistry of oxalate chelation is crucial for understanding biomineralization processes. In many plants, oxalate is involved in functions like calcium homeostasis and detoxification of heavy metals. nih.gov Fungi are also known to produce oxalate, which can interact with minerals in their environment. nih.gov

Data Tables

Physicochemical Properties of Ethanedioic Acid (Disodium)

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₂Na₂O₄ | chembk.com |

| Molar Mass | 134.00 g/mol | sigmaaldrich.com |

| Appearance | White crystalline solid | atamanchemicals.com |

| Density | 2.34 g/cm³ | chembk.com |

| Melting Point | 250-270 °C (decomposes) | chembk.com |

| Solubility in Water | 37 g/L (at 20 °C) | chembk.com |

Structure

2D Structure

Properties

Molecular Formula |

C2H2Na2O4 |

|---|---|

Molecular Weight |

136.01 g/mol |

InChI |

InChI=1S/C2H2O4.2Na/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);; |

InChI Key |

GRZMEERIPCJGSO-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(=O)O)O.[Na].[Na] |

Origin of Product |

United States |

Synthesis and Preparative Chemistry of Ethanedioic Acid Disodium

Conventional Synthetic Routes

The most traditional and straightforward methods for synthesizing disodium (B8443419) oxalate (B1200264) involve direct neutralization or thermal decomposition.

The reaction of oxalic acid with sodium hydroxide (B78521) represents a classic acid-base neutralization. quora.com In this process, the dibasic nature of oxalic acid allows it to react with two equivalents of a strong base like sodium hydroxide to form the disodium salt and water. quora.com The reaction is exothermic, releasing approximately 106 kJ/mol of heat. quora.com

This method is valued for its simplicity and high yield, producing disodium oxalate crystals upon evaporation of the water. chemicalbook.comyoutube.com The molar ratio of oxalic acid to sodium hydroxide is critical; a 1:2 ratio ensures the complete formation of disodium oxalate, while a 1:1 ratio would result in the formation of sodium hydrogen oxalate (NaHC₂O₄). chemicalbook.com

Table 1: Summary of Neutralization Synthesis

| Parameter | Description |

| Reactants | Oxalic Acid (H₂C₂O₄), Sodium Hydroxide (NaOH) |

| Product | Disodium Oxalate (Na₂C₂O₄), Water (H₂O) |

| Stoichiometry | 1 mole of Oxalic Acid to 2 moles of Sodium Hydroxide quora.com |

| Reaction Type | Acid-Base Neutralization, Exothermic quora.com |

An important industrial method for producing disodium oxalate involves the thermal decomposition of sodium formate (B1220265) (HCOONa). jiuanchemical.comdoubtnut.com When heated to elevated temperatures, sodium formate decomposes to yield disodium oxalate and hydrogen gas. doubtnut.com

The balanced chemical equation is: 2HCOONa → Na₂C₂O₄ + H₂ doubtnut.com

Research based on thermogravimetric and differential thermal analyses has shown that this decomposition process is highly dependent on temperature and heating rate. researchgate.netbuct.edu.cn Sodium formate begins to melt around 253°C and slowly decomposes. researchgate.netbuct.edu.cn The rate of decomposition to disodium oxalate increases significantly at approximately 400°C. researchgate.netbuct.edu.cn To maximize the yield of disodium oxalate, it is recommended to heat sodium formate rapidly to an optimal temperature range of 400°C to 420°C. researchgate.netbuct.edu.cnquora.com Overheating beyond this range can lead to the subsequent decomposition of the desired disodium oxalate product into sodium carbonate and carbon monoxide. researchgate.netbuct.edu.cn

Table 2: Optimal Conditions for Thermal Decomposition of Sodium Formate

| Parameter | Value/Condition | Source |

| Precursor | Sodium Formate (HCOONa) | jiuanchemical.com |

| Primary Products | Disodium Oxalate (Na₂C₂O₄), Hydrogen (H₂) | doubtnut.com |

| Decomposition Onset | ~330-360°C | jiuanchemical.comresearchgate.net |

| Optimal Temperature for Max Yield | 400°C - 420°C | researchgate.netbuct.edu.cnquora.com |

| Key Consideration | Rapid heating is crucial to maximize yield and prevent product decomposition. | researchgate.netquora.com |

Advanced Synthetic Approaches Utilizing Disodium Oxalate as a Precursor

Disodium oxalate is not only a product of synthesis but also a valuable precursor for creating more complex materials. It serves as a source of the oxalate ligand (C₂O₄²⁻), which is a bidentate chelating agent capable of forming stable complexes with various metal ions. youtube.com This property is exploited in the synthesis of advanced materials such as coordination polymers and metal-organic frameworks (MOFs). researchgate.net For instance, disodium oxalate can be reacted with metal salts to precipitate metal oxalates, which then serve as precursors for the synthesis of corresponding metal oxides through thermal treatment. google.com

Hydrothermal Synthesis in Oxalate Chemistry

Hydrothermal synthesis is a powerful technique for producing crystalline materials from aqueous solutions under high temperature and pressure. In the context of oxalate chemistry, this method is employed to create metal oxalate particles with controlled morphology and size. Disodium oxalate often plays a crucial role as the oxalate source.

A notable example is the sodium oxalate-induced hydrothermal synthesis of wood-texture-column-like NiCo₂O₄ nanostructures. nih.gov In this process, the amount of disodium oxalate relative to the metal ions is a critical parameter for controlling the morphology and, consequently, the electromagnetic properties of the final product. nih.gov Research has also demonstrated the one-step hydrothermal synthesis of iron-based spiky microparticles using oxalate precursors, resulting in the formation of humboldtine, a ferrous oxalate mineral. researchgate.net The hydrothermal method allows for the formation of unique and complex oxalate-based structures that are not accessible through conventional precipitation methods. nih.govresearchgate.net

Reaction Mechanisms and Chemical Reactivity of the Oxalate Anion

Redox Chemistry and Reducing Agent Characteristics

The oxalate (B1200264) anion (C₂O₄²⁻), derived from the deprotonation of oxalic acid, exhibits notable characteristics as a reducing agent. byjus.comquora.com In oxidation-reduction (redox) reactions, a reducing agent donates electrons and becomes oxidized. The oxalate ion is oxidized to carbon dioxide (CO₂), as demonstrated in its reaction with the permanganate (B83412) ion (MnO₄⁻), where it reduces permanganate to Mn²⁺. purdue.edu

The oxidation of the oxalate ion can proceed through the formation of radical intermediates. For instance, the oxidation by peroxydisulfate (B1198043) is understood to involve the formation of sulfate, carboxyl, and hydroxyl radicals. acs.org The decomposition of certain manganese(III) mixed-ligand complexes containing oxalate also produces radical species, presumed to be the carbon dioxide radical anion (CO₂•⁻), which is then rapidly oxidized to CO₂. cdnsciencepub.com

In the context of photochemistry, the irradiation of certain metal-oxalate complexes initiates an intramolecular electron transfer from the oxalate ligand to the metal center. This process generates an oxidized oxalate molecule that can then dissociate. acs.org Specifically, the photolysis of ferric oxalate complexes leads to the formation of iron(II) and the carbon dioxide anion radical. nih.gov This photo-induced redox cycle is a key aspect of its role in various chemical systems. acs.org

The reducing power of the oxalate anion is also harnessed in photoredox catalysis. The single-electron oxidation of the oxalate dianion by a photocatalyst can lead to the formation of the CO₂•⁻ radical anion after the cleavage of the C-C bond. rsc.org This highly reductive species can then participate in further chemical transformations. rsc.orgacs.org

Coordination Chemistry of Ethanedioic Acid (Disodium)

The oxalate anion is a versatile ligand in coordination chemistry, readily forming stable complexes with a wide range of metal ions. byjus.comfiveable.me Disodium (B8443419) oxalate serves as a common source of the oxalate ligand for the synthesis of these coordination compounds. youtube.com

Formation of Metal-Oxalate Coordination Complexes

Metal-oxalate coordination complexes are formed when one or more oxalate anions bind to a central metal cation. fiveable.me The synthesis of these complexes often involves the reaction of a soluble metal salt with a source of oxalate ions, such as disodium oxalate or potassium oxalate, in an aqueous solution. youtube.comyoutube.com For example, potassium ferrioxalate (B100866) (K₃[Fe(C₂O₄)₃]) is synthesized from the reaction of an iron(III) salt with potassium oxalate. youtube.comwikipedia.org Similarly, copper(II) and chromium(III) form well-defined oxalate complexes. libretexts.org

The formation of these complexes can result in a variety of structures, from simple mononuclear species to complex polynuclear and open-framework structures. wikipedia.orgrsc.org The nature of the metal ion, the reaction conditions, and the presence of other ligands or templating agents influence the final structure. rsc.orgrsc.org For instance, hydrothermal synthesis using cobalt(III) complexes as templates has been employed to create novel open-framework metal oxalates with large channels. rsc.orgrsc.org Solvent-free synthesis methods have also been developed, utilizing a supramolecular templating approach to generate open-framework metal oxalates with diverse pore sizes. acs.org

The table below provides examples of metal-oxalate complexes, highlighting the diversity of metals that coordinate with the oxalate anion.

| Metal Ion | Example Complex Formula | Reference |

| Iron(III) | K₃[Fe(C₂O₄)₃]·3H₂O | wikipedia.org |

| Copper(II) | K₂[Cu(C₂O₄)₂]·2H₂O | libretexts.org |

| Cobalt(II) | [Co(C₂O₄)₂(H₂O)₂]²⁻ | iucr.orgdiva-portal.org |

| Chromium(III) | K₃[Cr(C₂O₄)₃]·3H₂O | libretexts.org |

| Zinc(II) | [Co(en)₃][Zn₄(ox)₇]₀.₅·5H₂O | rsc.org |

| Manganese(II) | [Co(dien)₂][Mn₄(ox)₇]₀.₅·6H₂O | rsc.org |

| Cadmium(II) | [Co(dien)₂][Cd₄(H₂O)₂(ox)₇]₀.₅·4.5H₂O | rsc.org |

Ligand Behavior and Chelation Modes of the Oxalate Anion

The oxalate anion typically functions as a bidentate ligand, meaning it can bind to a metal center through two of its oxygen atoms. fiveable.mequora.com This chelation results in the formation of a stable five-membered ring (MC₂O₂). wikipedia.orgwikipedia.org While it has four oxygen atoms with lone pairs, steric constraints prevent it from acting as a tetradentate ligand to a single metal center. stackexchange.com

However, the oxalate ligand exhibits remarkable versatility in its coordination modes, acting as more than just a simple chelating agent. It can also function as a bridging ligand, connecting two or more metal centers to form polynuclear complexes and extended network structures. wikipedia.orgstackexchange.com Research has identified up to 15 different coordination modes for the oxalate anion, where it can act as a mono-, bi-, tri-, or tetradentate ligand with respect to multiple metal atoms, forming one to eight metal-oxygen bonds in total. researchgate.net

Some of the common chelation and bridging modes include:

Bidentate Chelating: The most common mode, where both oxygen atoms of one carboxylate group or one oxygen from each of the two carboxylate groups bind to the same metal ion, forming a five-membered ring. wikipedia.orgwikipedia.org

Bis(bidentate) Bridging: The oxalate ligand bridges two metal centers, with each pair of oxygen atoms chelating to a different metal ion. nih.gov

Monodentate: In some mixed-ligand complexes, the oxalate ion may coordinate through only one oxygen atom. cdnsciencepub.comacs.org

Bridging with Tricoordinate Oxygen: In certain complex structures, an oxygen atom of the oxalate ligand can be bonded to multiple metal cations. diva-portal.orgiucr.org

The table below summarizes the primary ligand behaviors of the oxalate anion.

| Ligand Behavior | Description | Example | Reference |

| Bidentate Chelating | Forms a 5-membered ring with a single metal center. | [Fe(C₂O₄)₃]³⁻ | wikipedia.orgwikipedia.org |

| Bridging | Connects two or more metal centers. | [Fe₂(C₂O₄)₅]²⁻ | wikipedia.org |

| Monodentate | Binds through a single oxygen atom. | [MnL₂(OH)(ox')]²⁻ (where ox' is unidentate) | cdnsciencepub.com |

Structural Diversity and Isomerism in Oxalate Coordination Compounds

The ability of the oxalate anion to adopt various coordination modes leads to a vast structural diversity in the resulting metal complexes. These can range from discrete mononuclear or dinuclear complexes to one-, two-, or three-dimensional coordination polymers. wikipedia.orgiucr.orgdiva-portal.org

Mononuclear Complexes: These consist of a single metal center coordinated by oxalate ligands, such as the tris(oxalato)metallate(III) complexes [M(C₂O₄)₃]ⁿ⁻ (where M = Cr, Fe, Co). wikipedia.org These octahedral complexes are often chiral, existing as Δ and Λ enantiomers. wikipedia.org

Polynuclear and Polymeric Structures: Oxalate's bridging capability is key to forming extended structures. It can link metal centers to create chains, layers, and 3D frameworks. iucr.orgdiva-portal.orgtandfonline.com For example, some cobalt(II) oxalate complexes feature chains of Co²⁺ ions bridged by oxalate ligands. iucr.orgdiva-portal.org Heterometallic networks, containing two or more different metal ions, can also be constructed using oxalate bridges, leading to materials with interesting magnetic or photophysical properties. acs.orgtandfonline.com

Open-Framework Structures: A significant area of research involves the synthesis of metal-organic frameworks (MOFs) with oxalate ligands. rsc.org These materials possess porous structures with channels of varying sizes, which can be tuned by using templating agents during synthesis. rsc.orgrsc.orgacs.org These open frameworks have potential applications in areas like selective sorption and catalysis. rsc.org

Isomerism is also a key feature of oxalate coordination chemistry.

Geometric Isomerism: In mixed-ligand complexes, such as [Cr(C₂O₄)₂(H₂O)₂]⁻, cis and trans isomers are possible depending on the arrangement of the ligands around the metal center.

Optical Isomerism (Enantiomers): As mentioned, tris(chelating) octahedral complexes like [Fe(C₂O₄)₃]³⁻ lack a plane of symmetry and are therefore chiral. They can be resolved into their non-superimposable mirror images, the Δ and Λ enantiomers. wikipedia.org

The structural form of the oxalate ion itself can also vary. While it is often planar when chelated to a metal, non-planar conformations with staggered O-C-C-O dihedral angles have been observed in the crystal structures of some simple salts like cesium oxalate. byjus.comwikipedia.org

Catalytic Roles and Mechanisms Involving Disodium Oxalate

Disodium oxalate, as a source of the oxalate anion, plays a significant role in various catalytic processes, particularly in the realm of heterogeneous catalysis.

Involvement in Heterogeneous Catalysis (e.g., Photocatalysis)

The oxalate anion is actively involved in photocatalytic systems, especially those utilizing semiconductor or metal-based catalysts. Its role is often multifaceted, acting as a hole scavenger, a source of reductive radicals, and a complexing agent that influences the photoreactivity of metal centers.

The photochemistry of iron(III)-oxalate complexes is particularly relevant in environmental and advanced oxidation processes (AOPs). acs.orgiaea.org The Fe³⁺(C₂O₄)₃³⁻ complex strongly absorbs near-UV radiation. nih.gov Photolysis initiates an intramolecular electron transfer from oxalate to Fe(III), producing Fe(II) and an oxidized oxalate ligand. acs.org This oxidized ligand rapidly dissociates to form CO₂ and the highly reductive carbon dioxide radical anion (CO₂•⁻). acs.orgacs.org The generation of this radical is a key mechanistic step. acs.org

This process is exploited in Fenton and photo-Fenton type reactions. The photochemically generated CO₂•⁻ can reduce another Fe(III) ion, enhancing the regeneration of the Fe(II) catalyst, which is crucial for the Fenton cycle's efficiency in producing hydroxyl radicals for organic pollutant degradation. acs.org The formation of stable, photoactive complexes with iron makes oxalate a key player in the photochemical cycling of iron in aqueous environments. acs.org

The table below summarizes the key roles of the oxalate anion in photocatalysis.

| Role in Photocatalysis | Mechanism | System Example | Reference |

| Radical Precursor | Undergoes single-electron oxidation followed by decarboxylation to form C-centered radicals. | Redox-neutral coupling of alcohols with alkenes. | nih.gov |

| Reductant/Hole Scavenger | Donates an electron to an excited photocatalyst or semiconductor, preventing electron-hole recombination. | Fe(III)-oxalate photolysis in AOPs. | nih.govacs.org |

| Fe(II) Regenerator | The product of its oxidation, CO₂•⁻, can reduce Fe(III) to Fe(II), sustaining the Fenton cycle. | Photo-Fenton processes for water treatment. | acs.org |

Activation Mechanisms in Hydration Processes (e.g., Basic Oxygen Furnace Slag)

Ethanedioic acid, disodium salt (sodium oxalate), serves as a chemical activator in the hydration of certain industrial byproducts, notably Basic Oxygen Furnace (BOF) slag. researchgate.nettue.nltue.nl BOF slag, a waste product from steel manufacturing, typically exhibits low hydraulic activity, limiting its use as a standalone cementitious material. researchgate.nettue.nlresearchgate.net The introduction of sodium oxalate significantly enhances its reactivity and hydration kinetics, making it a viable alternative to ordinary Portland cement. researchgate.nettue.nlx-mol.com

The activation mechanism involves several key processes. Sodium oxalate boosts the reactivity of the primary phases within the BOF slag, including brownmillerite, calcium silicates (specifically dicalcium silicate (B1173343), C2S), and even the less reactive Mg-wuestite. researchgate.nettue.nl The oxalate anion (C₂O₄²⁻) acts as a chelating agent, forming soluble complexes with metal ions like calcium (Ca²⁺) present in the slag phases. researchgate.netjosbrouwers.com This chelation process promotes the dissolution of these mineral phases, which is a critical first step in hydration. researchgate.netresearchgate.net

As the slag phases dissolve, the primary hydration products formed are hydrogarnets and calcium-silicate-hydrate (C-S-H) gel. researchgate.nettue.nlx-mol.com The addition of sodium oxalate also leads to the formation of new amorphous hydration phases. tue.nljosbrouwers.com Studies using techniques like isothermal calorimetry show that increasing the dosage of sodium oxalate accelerates the hydration process, evidenced by higher and earlier heat release peaks. researchgate.nettue.nl For instance, with 3 wt.% sodium oxalate, the maximum heat release can occur at approximately 8 hours. tue.nljosbrouwers.com This enhanced reaction leads to significant improvements in mechanical properties; BOF slag activated with 3 wt.% sodium oxalate can achieve a compressive strength of 32.8 MPa after 28 days, whereas unactivated slag fails to develop sufficient strength to be tested. researchgate.netresearchgate.net

The table below summarizes the effect of different dosages of disodium oxalate on the hydration of BOF slag.

| Dosage of Sodium Oxalate (wt.%) | Key Activated Phases | Primary Hydration Products | 28-day Compressive Strength (MPa) | Notable Observations |

|---|---|---|---|---|

| 1 | Brownmillerite, Calcium Silicate | Hydrogarnets, C-S-H Gel | ~26.7 (at 7 days) | Significant increase in early strength compared to reference. researchgate.net |

| 2 | Brownmillerite, Calcium Silicate, Mg-Wuestite | Hydrogarnets, C-S-H Gel | Data not specified, but part of the strength development trend. researchgate.net | Heat evolution occurs in two peaks (7-14h and ~20h). tue.nljosbrouwers.com |

| 3 | Brownmillerite, Calcium Silicate, Mg-Wuestite | Hydrogarnets, C-S-H Gel | 32.8 | Considered the most promising mixture for strength development. researchgate.nettue.nlx-mol.com |

Promotion of Crystallization and Intercalation Processes

The oxalate anion from disodium oxalate plays a significant role in promoting and influencing crystallization processes. ias.ac.innih.gov The growth of sodium oxalate crystals themselves from aqueous solutions has been studied to understand the fundamental mechanisms. unicamp.br These studies show that crystal growth can be controlled by factors like temperature and supersaturation, following approximately a second-order rate law, which suggests an integration-controlled growth mechanism. unicamp.br

The oxalate anion's structure and coordination capabilities are key to its role in crystallization. It is a versatile ligand that can be tetradentate, coordinating with metal centers through its four oxygen atoms, or adopt other coordination modes. acs.org This allows it to form a wide variety of mono- or poly-nuclear metal complexes, influencing the crystal habit and structure of various compounds. acs.org For example, in the presence of polyacrylic acids (PAA) in highly alkaline solutions, the shape of sodium oxalate crystals can be significantly modified from simple prismatic forms to complex structures like rods, bundles, and spherulites. acs.org This modification is attributed to the adsorption of PAA onto the crystal faces, particularly the {110} and {200} faces, and its subsequent incorporation into the crystal matrix. acs.org

In the context of intercalation, which involves the insertion of a molecule or ion into a host material's layered structure, the oxalate anion can participate due to its ability to bridge metal centers. acs.org In certain iron-based oxalate compounds being investigated for battery applications, the oxalate anions link metal ions to form chains or layers. acs.orgmdpi.com The intercalation of ions like sodium (Na⁺) into these structures occurs between the oxalate groups, causing significant changes to the host lattice. mdpi.com This process is fundamental to the material's function as an electrode, where the reversible insertion and removal of ions store and release energy. mdpi.com

Precipitation Dynamics and Solid-Solution Equilibria

The precipitation of ethanedioic acid, disodium salt, and its role in the precipitation of other sparingly soluble oxalates, such as calcium oxalate, are governed by well-defined solid-solution equilibria. nih.govyoutube.com The solubility of sodium oxalate in aqueous solutions is a critical parameter. It is influenced by temperature and the presence of other electrolytes, particularly those with a common ion. unicamp.brresearchgate.netncsu.edu

The solubility of sodium oxalate decreases significantly with an increase in the concentration of sodium ions (Na⁺) due to the common ion effect. unicamp.brresearchgate.net This effect is largely independent of the counter-anion (e.g., Cl⁻, ClO₄⁻, OH⁻). unicamp.br Conversely, in electrolyte solutions without a common ion (e.g., KCl, LiCl), the solubility of sodium oxalate shows a slight increase with rising electrolyte concentration, which is attributed to changes in the activity coefficients of the ions in solution. unicamp.br The solubility also generally increases with temperature. ncsu.eduosti.gov Equilibrium in dissolution studies is typically reached within 24 hours at lower temperatures and can be as fast as 2 hours at temperatures above 100°C. ncsu.edutappi.org

Sodium oxalate is frequently used as a precipitating agent in the formation of calcium oxalate (CaC₂O₄), a compound of interest in studies of kidney stones. nih.govnih.gov In these reactions, an aqueous solution of sodium oxalate is mixed with a solution containing calcium ions (e.g., from calcium chloride). nih.govyoutube.com The resulting suspension contains a solid precipitate of calcium oxalate because it is much less soluble in water than sodium oxalate. youtube.com The dynamics of this precipitation, including the nucleation and aggregation of crystals, are influenced by factors such as pH, supersaturation ratio, and the presence of inhibitors. nih.govnih.govnih.gov

The table below presents data on the solubility of sodium oxalate in different aqueous electrolyte solutions at 298.15 K (25 °C), demonstrating the common ion effect.

| Electrolyte | Electrolyte Concentration (mol·kg⁻¹) | Sodium Oxalate Solubility (mol·kg⁻¹) |

|---|---|---|

| None (Pure Water) | 0.00 | ~0.272 |

| NaCl | 1.02 | 0.065 |

| NaCl | 4.86 | 0.007 |

| NaOH | 1.04 | 0.063 |

| NaOH | 5.16 | 0.007 |

| KCl | 0.99 | 0.306 |

| KCl | 4.18 | 0.457 |

Data sourced from solubility studies in concentrated electrolyte solutions. unicamp.br

Thermal Decomposition Pathways and Products

When subjected to heat, ethanedioic acid, disodium salt, undergoes a well-defined thermal decomposition process. nih.govakjournals.com The decomposition does not occur at its melting point but at a higher temperature range. Studies using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) have elucidated the specific pathways and products. akjournals.comresearchgate.net

The primary decomposition reaction for anhydrous sodium oxalate begins at temperatures above 290°C. nih.govsciencemadness.orgwikipedia.org The compound breaks down into solid sodium carbonate (Na₂CO₃) and gaseous carbon monoxide (CO). nih.govresearchgate.netsciencemadness.org

The chemical equation for this decomposition is: Na₂C₂O₄(s) → Na₂CO₃(s) + CO(g) sciencemadness.orgwikipedia.org

This decomposition is an endothermic process. researchgate.net The reaction is generally reported to be complete by 500-600°C, although some studies indicate it may extend to 750-800°C for full conversion within a short time frame. nih.govresearchgate.net The resulting sodium carbonate is stable until it begins to decompose at temperatures above 810°C. nih.gov The rate of heating can influence the decomposition characteristics; non-isothermal kinetic studies show that the activation energy of the decomposition process can vary, suggesting a multi-step mechanism. akjournals.com

It is important to distinguish dehydration from decomposition. If sodium oxalate is in a hydrated form, it will first lose its water of crystallization at a much lower temperature, typically becoming anhydrous around 130°C to 250°C, before the oxalate structure itself begins to decompose at higher temperatures. ias.ac.innih.gov

The table below summarizes the key temperature ranges for the thermal decomposition of sodium oxalate.

| Process | Temperature Range (°C) | Products | Source |

|---|---|---|---|

| Dehydration (of any hydrated form) | ~130 - 250 | Anhydrous Na₂C₂O₄, H₂O(g) | ias.ac.innih.gov |

| Onset of Decomposition | ~290 | Na₂CO₃, CO | nih.govsciencemadness.org |

| Major Decomposition Range | ~425 - 600 | Na₂CO₃, CO | researchgate.net |

| Decomposition of Sodium Formate (B1220265) (alternative formation route) | >330 | Na₂C₂O₄, Na₂CO₃, CO, H₂ | researchgate.net |

Solution Behavior and Physicochemical Phenomena

Solubility Characteristics and Governing Factors

The dissolution of disodium (B8443419) oxalate (B1200264) in water is a fundamental property governed by temperature and thermodynamic principles.

Disodium oxalate is a sparingly soluble salt in water. Its solubility has been the subject of numerous studies, providing a basis for quantitative analysis. A comprehensive 2023 review compiled and statistically evaluated solubility data from 19 different studies conducted between 273 K (0 °C) and 373 K (100 °C). acs.orgunicamp.br At a standard temperature of 298.15 K (25 °C), the mean measured solubility is approximately 0.274 mol/kg of water. acs.orgunicamp.br

The solubility can be expressed in various units. For example, at 293.15 K (20 °C), the solubility is recorded as 3.7 g per 100 g of water, which corresponds to a molality of 0.276 mol/kg. A selection of solubility data from various sources, converted to common units of g/100 g H₂O and molality (mol/kg H₂O), is presented below. unicamp.br

Table 1: Solubility of Disodium Ethanedioic Acid in Water at Various Temperatures This table presents quantitative data on the solubility of disodium ethanedioic acid in water at different temperatures, compiled from multiple experimental sources.

The solubility of disodium oxalate in water demonstrates a positive correlation with temperature. solubilityofthings.com Analysis of compiled data shows that the solubility is an approximately linear function of temperature, increasing by about 0.0027 mol/kg for every Kelvin degree increase. acs.orgunicamp.br This linear relationship holds well over the temperature range of 273 K to 373 K, with a coefficient of determination (R²) of 0.98. acs.orgunicamp.br This endothermic nature of dissolution means that heating a saturated solution will allow more of the salt to dissolve. This behavior is typical for many ionic salts. solubilityofthings.com The molar enthalpy of solution (ΔsolHm) at 298.15 K has been determined to be 13.86 kJ·mol⁻¹. researchgate.net

The solubility behavior of disodium oxalate can be described using thermodynamic models. The Pitzer equations, which are rigorous for calculating activity coefficients in electrolyte solutions up to high ionic strengths, have been applied to model the solubility of various salts. wikipedia.orgrsc.org A previously published thermodynamic model for disodium oxalate showed reasonable agreement with the extensive set of compiled experimental data. acs.orgunicamp.br

The comparatively lower solubility of disodium oxalate relative to other alkali oxalates (e.g., dipotassium (B57713) oxalate) can be explained by Brown's theory of bond valence. acs.orgunicamp.br This theory posits that the most stable solid structures are formed when the bond valence of the cation and anion are closely matched. The sodium ion (Na⁺) has a bond valence (0.16) that more closely matches the opposite bond valence of the oxalate anion (C₂O₄²⁻, -0.17 per coordinating cation) than other alkali cations do. This results in a more stable, and thus less soluble, crystal lattice. acs.orgunicamp.br

Electrolytic Properties of Ethanedioic Acid (Disodium) Aqueous Solutions

As an ionic compound, disodium oxalate dissolves in water to form an electrolytic solution capable of conducting electricity due to the presence of mobile ions.

Disodium oxalate is considered a strong electrolyte, dissociating completely in dilute solutions. researchgate.netquora.com The electrical conductivity of its aqueous solutions has been measured with high precision across various concentrations and temperatures. bgu.ac.ilresearchgate.net The equivalent conductance (Λ) of an electrolyte solution is a measure of its current-carrying capacity per equivalent of ions. For strong electrolytes like disodium oxalate, the equivalent conductance decreases as the concentration increases, a phenomenon described by the Onsager conductivity equation. researchgate.net

Systematic measurements have been performed on dilute aqueous solutions of disodium oxalate (concentrations < 3 x 10⁻³ mol·dm⁻³) in the temperature range of 5 to 35 °C (278.15 to 308.15 K). bgu.ac.ilresearchgate.net The limiting equivalent conductance (Λ∞), which is the equivalent conductance at infinite dilution, is a key parameter derived from these measurements. At 298.15 K (25 °C), the limiting equivalent conductance for disodium oxalate (Λ∞(½ Na₂C₂O₄)) is a critical value for understanding its behavior. researchgate.net

Table 2: Equivalent Conductivities (Λ) of Disodium Ethanedioic Acid in Aqueous Solution at 298.15 K (25 °C) This table shows the relationship between concentration and equivalent conductivity for dilute aqueous solutions of disodium ethanedioic acid, based on experimental data.

Note: Equivalent conductivity values are derived from molar conductivity data presented in the source literature researchgate.net by dividing by the charge number of the cation (z=1 for Na⁺) and the anion (z=2 for C₂O₄²⁻), with the table showing Λ = Λ(molar) / 2.

When disodium oxalate dissolves in water, it dissociates completely into its constituent ions: two sodium cations (Na⁺) and one oxalate anion (C₂O₄²⁻). brainly.comquora.combrainly.com

Na₂C₂O₄(s) → 2Na⁺(aq) + C₂O₄²⁻(aq)

These hydrated ions are mobile within the solution and are responsible for carrying electric current. The oxalate ion (C₂O₄²⁻) is the conjugate base of the weak acid, oxalic acid, and can undergo hydrolysis in water, which results in a slightly basic solution. quora.comechemi.com

C₂O₄²⁻(aq) + H₂O(l) ⇌ HC₂O₄⁻(aq) + OH⁻(aq)

In the presence of an electric field, the cations (Na⁺) migrate towards the cathode (negative electrode) and the anions (C₂O₄²⁻) migrate towards the anode (positive electrode). The fraction of the total current carried by a specific type of ion is known as its transport number (or transference number). The transport number of the sodium ion can be calculated from its ionic conductance relative to the total molar conductance of the salt at infinite dilution. youtube.com The movement of these ions through the solvent is a form of transport phenomenon, influenced by the ion's size, charge, degree of hydration, and the viscosity of the medium. In biological systems, the transport of oxalate is complex and often mediated by specific anion exchanger proteins. nih.govphysiology.orgnih.gov

Application of Electrolyte Conductivity Theories

The behavior of ethanedioic acid, disodium salt (disodium oxalate) in aqueous solutions as a strong electrolyte is analyzed and understood through the application of fundamental electrolyte conductivity theories. These theories, most notably the Debye-Hückel-Onsager theory, provide a framework for explaining the variation of conductivity with concentration, which is primarily influenced by ion-ion interactions. wikipedia.orgdalalinstitute.com For strong electrolytes that are considered completely dissociated in solution, the molar conductivity decreases as the concentration increases. This phenomenon is not due to incomplete dissociation, but rather to the retarding effects of the ionic atmosphere on the mobility of the constituent ions. dalalinstitute.com

Two primary effects account for this retardation:

Asymmetry (Relaxation) Effect : In the absence of an external electric field, each ion is surrounded by a spherically symmetrical "ionic atmosphere" of oppositely charged ions. dalalinstitute.com When a field is applied, the central ion moves towards one electrode, while its ionic atmosphere, lagging behind, must readjust. The time lag in the reformation of this symmetrical atmosphere results in an excess charge behind the moving ion, exerting an electrostatic drag that slows its movement. dalalinstitute.comslideshare.net

Electrophoretic Effect : The application of an electric field causes the central ion to move in one direction and the ions of its surrounding atmosphere to move in the opposite direction. The solvent molecules associated with the ionic atmosphere are dragged along, creating a counter-flow that the central ion must move against, thus impeding its velocity. slideshare.net

The Debye-Hückel-Onsager equation quantitatively describes this relationship for dilute solutions: wikipedia.orgvedantu.com

Λm = Λ°m - (A + BΛ°m)√c

where Λm is the molar conductivity at concentration c, Λ°m is the limiting molar conductivity at infinite dilution, and A and B are constants that depend on the temperature, solvent viscosity, dielectric constant, and the stoichiometry of the electrolyte. wikipedia.orgvedantu.com

Research Findings

Conductivity measurements performed on dilute aqueous solutions of disodium oxalate at various temperatures have been used to determine key parameters like the limiting equivalent conductances. researchgate.net The analysis of this data is typically performed using the Onsager conductivity equation for neutral oxalates. researchgate.netbgu.ac.il

The table below presents data from studies on the equivalent conductivity of disodium oxalate solutions at different concentrations and temperatures.

Data sourced from Bešter-Rogač, M., et al. (2002). researchgate.net

While the Debye-Hückel-Onsager theory provides a strong foundation, more advanced models are required to account for all behaviors, especially the formation of ion pairs. unicamp.br Dielectric relaxation spectroscopy studies on aqueous sodium oxalate solutions have revealed the presence of NaOx(aq)⁻ ion pairs. unicamp.brmurdoch.edu.aunih.govresearchgate.net These studies indicate that the ion pair is of a double-solvent-separated (2SIP) type. unicamp.brnih.gov The application of electrolyte theories allows for the quantification of the dynamics of this ion-pairing. unicamp.br

The table below summarizes the kinetic and thermodynamic parameters for ion-pair formation in aqueous sodium oxalate solutions at 25°C, derived from the analysis of ion-pair relaxation times as a function of solute concentration.

Data sourced from Buchner, R., et al. (2003). unicamp.brnih.gov

The experimentally determined rate constants are noted to be reasonably close to the diffusion-controlled values predicted by the Eigen theory, which is consistent with the proposed double-solvent-separated structure for the ion pair. unicamp.brmurdoch.edu.aunih.gov This detailed analysis demonstrates how conductivity theories and related experimental techniques are applied to elucidate complex physicochemical phenomena such as ion-pairing in electrolyte solutions.

Analytical Methodologies and Advanced Characterization Techniques

Applications in Volumetric and Titrimetric Analysis

Disodium (B8443419) oxalate (B1200264) is a cornerstone in volumetric analysis, particularly in redox and complexometric titrations, owing to its precise reactivity and stability.

Disodium oxalate is widely recognized as a primary standard for the standardization of potassium permanganate (B83412) (KMnO₄) solutions in redox titrations. titration.ccuobaghdad.edu.iq The reaction between permanganate and oxalate ions is carried out in an acidic medium, typically with sulfuric acid, and is represented by the following equation:

2MnO₄⁻ + 5C₂O₄²⁻ + 16H⁺ → 2Mn²⁺ + 10CO₂ + 8H₂O

The standardization process involves titrating a known weight of high-purity, dried disodium oxalate with the potassium permanganate solution to be standardized. titration.ccamazonaws.com The endpoint is indicated by the first persistent pink color of the excess permanganate ions, as potassium permanganate also acts as a self-indicator. amazonaws.com

Several procedural factors are critical for achieving accurate results. The titration is typically performed at an elevated temperature, generally between 55 to 60°C, to ensure a sufficient reaction rate. nist.govhiranuma.com It is recommended to add the initial portion of the permanganate solution slowly to a heated acidic solution of the oxalate, as the reaction is autocatalytic and is initially slow until some manganese(II) ions are formed. titration.cc The procedure generally involves dissolving a precisely weighed amount of disodium oxalate (dried at 105-120°C) in dilute sulfuric acid, heating the solution, and then performing the titration. nist.govhiranuma.com Modified procedures suggest adding a significant portion of the permanganate to the acidic oxalate solution at room temperature, allowing the color to disappear, and then heating to complete the titration, which can yield results that agree well with other primary standards like arsenic trioxide and pure iron. nist.gov

Table 1: Typical Conditions for Standardization of KMnO₄ with Disodium Oxalate

| Parameter | Recommended Condition |

| Primary Standard | High-purity Disodium Oxalate (dried) |

| Titrant | Potassium Permanganate (KMnO₄) solution |

| Medium | Dilute Sulfuric Acid (H₂SO₄) |

| Temperature | 55-60°C |

| Indicator | Self-indicating (excess KMnO₄) |

| Endpoint | First persistent faint pink color |

While disodium oxalate is not a complexing agent in the way that EDTA is, it finds application in complexometric titrations through precipitation reactions. It can be used to selectively precipitate metal ions, such as calcium, from a solution. The resulting precipitate can then be separated, and the excess oxalate or the precipitated metal can be determined by other titrimetric methods. For instance, oxalate is used for the precipitation of calcium and lead. damcop.com This indirect approach allows for the quantification of certain metal ions that can form insoluble oxalate salts.

Disodium oxalate's utility as a primary standard extends beyond just permanganate titrations. youtube.com Due to its non-hygroscopic nature, high purity (available in ACS reagent grade), and stability, it is an excellent choice for calibrating various analytical methods. analytics-shop.comitwreagents.com It is easy to prepare, purify, and dry without decomposition, and it does not have water of crystallization, which simplifies accurate weighing. youtube.com These properties make it a reliable reference material for ensuring the accuracy and traceability of analytical measurements in redox-based assays.

Spectroscopic and Diffraction Techniques for Structural and Compositional Analysis

Spectroscopic techniques are instrumental in elucidating the structural and compositional details of disodium oxalate.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure of disodium oxalate. walisongo.ac.id The oxalate anion can exist in two main conformations: a planar structure with D₂h symmetry and a non-planar (staggered) structure with D₂d symmetry. walisongo.ac.idqut.edu.au In the solid state, such as in disodium oxalate crystals, the oxalate ion is planar (D₂h), which leads to the rule of mutual exclusion: vibrational modes that are Raman active are not IR active, and vice versa. walisongo.ac.idqut.edu.au

FTIR Spectroscopy: The FTIR spectrum of solid disodium oxalate shows characteristic absorption bands. A broad and strong band around 1625-1640 cm⁻¹ is attributed to the asymmetric C=O stretching vibration. researchgate.net Bands in the regions of 1314-1323 cm⁻¹ and 770-884 cm⁻¹ are associated with symmetric C-O stretching and C-C stretching vibrations, respectively. researchgate.net A band around 511 cm⁻¹ indicates the presence of the metal-oxygen (Na-O) bond. researchgate.net

Raman Spectroscopy: The Raman spectrum of disodium oxalate provides complementary information. An intense band observed around 1456 cm⁻¹ is assigned to the C-O stretching vibration. qut.edu.aupsu.edu Another strong band appears at approximately 875 cm⁻¹, which is attributed to the C-C stretching vibration. qut.edu.aupsu.edu Deformation modes of the oxalate structure are observed at lower wavenumbers, with bands around 567 cm⁻¹ and 481 cm⁻¹. qut.edu.aupsu.edu

Table 2: Key Vibrational Bands for Solid Disodium Oxalate

| Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Asymmetric C=O Stretch | ~1625-1640 | - |

| Symmetric C-O Stretch | ~1314-1323 | ~1456 |

| C-C Stretch | ~770-884 | ~875 |

| Metal-Oxygen Bond | ~511 | - |

| OCO Bending/Deformation | - | ~567, ~481 |

Ultraviolet-Visible (UV-Vis) spectroscopy can be used for the quantitative analysis of disodium oxalate. wikipedia.orglibretexts.org The oxalate ion acts as a chromophore, absorbing light in the ultraviolet region of the electromagnetic spectrum. wikipedia.org Studies have shown that disodium oxalate solutions exhibit maximum absorption at a wavelength of approximately 197.75 nm. researchgate.net According to the Beer-Lambert Law, the absorbance of light at a specific wavelength is directly proportional to the concentration of the absorbing species in the solution. libretexts.org This relationship allows for the determination of oxalate concentration in aqueous samples. However, it is important to note that factors such as turbidity caused by suspended particles can interfere with UV-Vis measurements by scattering light, which can affect the accuracy of the results. researchgate.net

Thermal Analysis Techniques (Thermogravimetric Analysis, Differential Thermogravimetry)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) and its derivative, Differential Thermogravimetry (DTG), are used to study the thermal stability and decomposition of ethanedioic acid (disodium).

Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as it is heated at a controlled rate. u-szeged.hu The resulting TGA curve plots mass loss against temperature. For ethanedioic acid (disodium), TGA shows that the compound is stable up to a certain temperature, after which it undergoes decomposition. The decomposition begins above 290°C wikipedia.org. Studies show this decomposition occurs in a distinct step, corresponding to the loss of carbon monoxide (CO) and the formation of sodium carbonate (Na₂CO₃) wikipedia.orgresearchgate.net. The final residual mass corresponds to the mass of the stable sodium carbonate.

The decomposition reaction is: Na₂C₂O₄(s) → Na₂CO₃(s) + CO(g)

Differential Thermogravimetry (DTG) The DTG curve is the first derivative of the TGA curve, plotting the rate of mass change against temperature ( dm/dT vs. T). u-szeged.hucore.ac.uk Peaks on the DTG curve correspond to the temperatures at which the rate of mass loss is at its maximum. This makes it easier to identify the precise temperatures of decomposition events, especially for overlapping reactions. u-szeged.huumw.edu.pl For the decomposition of ethanedioic acid (disodium), the DTG curve shows a single, well-defined peak, confirming that the decomposition occurs in one primary step. The peak temperature provides a characteristic value for the decomposition process under specific experimental conditions (e.g., heating rate, atmosphere) researchgate.net.

Computational Chemistry Approaches in Characterization and Prediction

Computational chemistry provides theoretical insights that complement experimental findings. Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. rsc.org

DFT calculations are employed to predict the geometric, electronic, and vibrational properties of ethanedioic acid (disodium). researchgate.net By using specific functionals (e.g., B3LYP) and basis sets, researchers can compute optimized molecular geometries, bond lengths, and bond angles, which can then be compared with experimental data from XRD researchgate.netresearchgate.net.

Furthermore, DFT is used to calculate electronic properties such as the electronic band structure. mdpi.com These calculations help in understanding the nature of chemical bonding within the molecule, distinguishing between ionic and covalent interactions. mdpi.com Vibrational frequencies can also be computed using DFT. The predicted vibrational modes can be correlated with experimental data from infrared (IR) and Raman spectroscopy to aid in the assignment of spectral bands to specific molecular motions, such as the stretching and bending of the C-C and C-O bonds within the oxalate anion researchgate.netnih.gov.

Molecular orbital theory provides a framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. irjweb.com

For ethanedioic acid (disodium), the HOMO-LUMO energy gap is calculated using DFT. researchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests higher reactivity. This analysis helps in predicting the reactivity of the oxalate anion in various chemical reactions researchgate.netaimspress.com. Global reactivity descriptors such as chemical potential, hardness, and softness can also be derived from the HOMO and LUMO energies to further quantify the molecule's reactivity irjweb.comnih.gov.

Table 3: Compound Names Mentioned in the Article

| Compound Name | Chemical Formula |

|---|---|

| Ethanedioic acid (disodium) | Na₂C₂O₄ |

| Sodium Oxalate | Na₂C₂O₄ |

| Sodium Carbonate | Na₂CO₃ |

| Carbon Monoxide | CO |

Topology Analysis and Reactivity Descriptors

The chemical reactivity and stability of ethanedioic acid, disodium salt (disodium oxalate) can be elucidated through theoretical quantum chemical computations, particularly by employing Density Functional Theory (DFT). These computational methods provide insights into the electron density distribution and identify the reactive sites within the molecule. Key descriptors in this analysis include Mulliken atomic charges and the Fukui function.

Mulliken Atomic Charges

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges of the atoms within a molecule. wikipedia.orguni-muenchen.de This analysis provides a means to understand the distribution of electrons among the atoms, which is crucial for predicting the molecule's reactivity and intermolecular interactions.

In a computational analysis of disodium oxalate, Mulliken atomic charges were calculated to describe the charge distribution. researchgate.netnih.gov The analysis revealed that the oxygen atoms carry a negative charge, while the carbon and sodium atoms possess a positive charge. This charge distribution is a key factor in the chemical behavior of the compound.

The specific Mulliken atomic charges for the atoms in disodium oxalate, as determined by DFT calculations, are presented in the table below. The numbering of the atoms corresponds to the optimized geometric structure of the molecule.

| Atom | Mulliken Atomic Charge |

|---|---|

| C1 | 0.686 |

| O2 | -0.623 |

| O3 | -0.623 |

| C4 | 0.686 |

| O5 | -0.623 |

| O6 | -0.623 |

| Na7 | 0.881 |

| Na8 | 0.881 |

Fukui Function

The Fukui function is a reactivity descriptor derived from DFT that helps in identifying the most electrophilic and nucleophilic sites in a molecule. wikipedia.orgscm.com It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. scm.com A higher value of the Fukui function indicates a greater reactivity at that particular atomic site.

For disodium oxalate, the Fukui function analysis was performed to predict the sites susceptible to electrophilic and nucleophilic attacks. researchgate.netnih.gov The condensed Fukui functions provide a quantitative measure of reactivity for each atom in the molecule.

The calculated condensed Fukui function values for the atoms in disodium oxalate are detailed in the following table. These values help in understanding the local reactivity of the different atoms within the compound.

| Atom | Condensed Fukui Function (fk+) for Nucleophilic Attack | Condensed Fukui Function (fk-) for Electrophilic Attack | Condensed Fukui Function (fk0) for Radical Attack |

|---|---|---|---|

| C1 | 0.083 | 0.015 | 0.049 |

| O2 | 0.038 | 0.176 | 0.107 |

| O3 | 0.038 | 0.176 | 0.107 |

| C4 | 0.083 | 0.015 | 0.049 |

| O5 | 0.038 | 0.176 | 0.107 |

| O6 | 0.038 | 0.176 | 0.107 |

| Na7 | 0.341 | 0.133 | 0.237 |

| Na8 | 0.341 | 0.133 | 0.237 |

Applications in Materials Science and Industrial Processes

Role in the Synthesis of Advanced Materials

Disodium (B8443419) ethanedioate plays a crucial role as a precursor in the creation of a wide array of advanced materials, leveraging its ability to form stable metal oxalate (B1200264) compounds.

Disodium ethanedioate is a fundamental reagent in the synthesis of various metal oxalates. chemiis.comchemicalbook.comblast-tec.com These metal oxalates, in turn, serve as intermediates in the production of other valuable compounds, such as mixed metal oxides with specific catalytic, magnetic, and superconducting properties. wikipedia.org The synthesis process typically involves the reaction of a soluble metal salt with a solution of disodium ethanedioate, leading to the precipitation of the corresponding metal oxalate due to its low solubility in water. chemicalbook.comecolab.com

The general reaction can be represented as:

M²⁺(aq) + Na₂C₂O₄(aq) → MC₂O₄(s) + 2Na⁺(aq)

This precipitation method is advantageous because it allows for the formation of fine, pure, and homogeneous particles. wikipedia.org The thermal decomposition of these metal oxalate precursors is a common and efficient method to produce mixed oxides. wikipedia.org For instance, cobalt(II) oxalate, derived from reactions involving oxalates, is a precursor for cobalt(II,III) oxide (Co₃O₄) spinel, a material with significant applications. wikipedia.org Similarly, coprecipitated oxalates of metals like nickel, zinc, and magnesium are used to synthesize high-dispersity cobaltites. wikipedia.org

The synthesis of precious metal oxalate complexes also utilizes disodium ethanedioate or ethanedioic acid as a key raw material. tue.nlresearchgate.netvtt.fi The choice between the acid and its salt can depend on the specific precious metal being processed. tue.nl

The metal oxalates synthesized using disodium ethanedioate are instrumental in fabricating functional materials with tailored properties, including photocatalytic activity. solubilityofthings.com The controlled precipitation and subsequent thermal treatment of these oxalates allow for the production of metal oxides with specific particle sizes, morphologies, and crystal structures, which are critical parameters for their functional performance.

Recent research has also highlighted the use of disodium ethanedioate in the synthesis of novel electrolyte salts for sodium-ion batteries. For example, sodium (oxalate) difluoro borate (B1201080) (NaODFB) is a promising material, although its synthesis can be challenging. dntb.gov.ua

Engineering Applications in Construction and Resource Management

Disodium ethanedioate has found innovative applications in civil engineering, particularly in the sustainable management of industrial byproducts and the enhancement of building materials.

Basic Oxygen Furnace (BOF) slag, a major byproduct of the steel industry, possesses low hydraulic reactivity, limiting its use as a high-value cementitious material. researchgate.netjosbrouwers.com Research has demonstrated that disodium ethanedioate can act as an effective chemical activator for BOF slag. researchgate.netjosbrouwers.com This activation enhances the hydration kinetics of the slag, making it a viable alternative to ordinary Portland cement. researchgate.netjosbrouwers.com

The activation mechanism involves the reaction of the oxalate ions with the mineral phases present in the BOF slag, such as dicalcium silicate (B1173343) (belite) and tetracalcium aluminoferrite (brownmillerite), as well as magnesium-wüstite. researchgate.netjosbrouwers.com This leads to the formation of hydration products like hydrogarnets and calcium-silicate-hydrate (C-S-H) gel, which contribute to the development of mechanical strength. researchgate.netjosbrouwers.com Studies have shown that with an optimal dosage of disodium ethanedioate (around 3 wt.%), BOF slag binders can achieve significant compressive strength, making them suitable for construction applications. researchgate.netjosbrouwers.com

Table 1: Effect of Disodium Ethanedioate on BOF Slag Compressive Strength

| Disodium Ethanedioate Dosage (wt.%) | Compressive Strength at 28 days (MPa) |

| 0 | Did not develop sufficient strength |

| 1 | ~20 |

| 2 | ~28 |

| 3 | 32.8 |

Data sourced from a study on sodium oxalate activation of BOF slag. researchgate.net

The addition of disodium ethanedioate to cementitious systems, particularly those containing supplementary cementitious materials (SCMs) like fly ash, can significantly influence the microstructure development. dntb.gov.uaresearchgate.net Chemical activators are crucial for enhancing the reactivity of SCMs, which are often less reactive than traditional cement clinker. youtube.com

In high-volume fly ash (HVFA) systems, chemical activators like disodium ethanedioate can promote the dissolution of the glassy phases in fly ash, leading to the formation of additional C-S-H gel. dntb.gov.ua This results in a denser and more refined pore structure, which is directly linked to improved strength and durability of the concrete. researchgate.net The formation of a more compact microstructure helps in reducing porosity and increasing the resistance to the ingress of harmful substances. researchgate.net

Chemical Processing and Industrial Reagent Applications

Disodium ethanedioate serves a multitude of purposes in various chemical and industrial processes due to its versatile reactivity.

It is widely used as a primary standard in analytical chemistry for the standardization of potassium permanganate (B83412) solutions through redox titration. chemicalbook.comblast-tec.comwikipedia.org The reaction is reliable and stoichiometric, making it an excellent reference point for determining the precise concentration of the permanganate solution. wikipedia.org

In the textile industry, disodium ethanedioate is employed for bleaching and cleaning fabrics. chemiis.com It is also utilized in the tanning of leather. chemicalbook.com In the electroplating industry, it helps to control the deposition of metals. chemiis.com Furthermore, it acts as a cleaning agent for removing rust and other metal deposits from industrial equipment. chemiis.comontosight.ai

Within the Bayer process for alumina (B75360) production, sodium oxalate is a byproduct that needs to be managed. ecolab.comaqw.com.au Research has focused on methods to either decompose it or convert it into more valuable materials like oxalic acid. aqw.com.au

Table 2: Industrial Applications of Disodium Ethanedioate

| Industry | Application |

| Analytical Chemistry | Primary standard for permanganate titrations chemicalbook.comblast-tec.comwikipedia.org |

| Textile | Bleaching and cleaning of fabrics chemiis.com |

| Leather | Tanning chemicalbook.com |

| Electroplating | Control of metal deposition chemiis.com |

| Industrial Cleaning | Removal of rust and scale chemiis.comontosight.ai |

| Mining (Bayer Process) | Byproduct management and potential precursor for oxalic acid ecolab.comaqw.com.au |

| Pyrotechnics | Used in some special effects compositions blast-tec.com |

Applications in Organic Synthesis as a Reagent

Disodium oxalate serves as a versatile reagent in various chemical applications, notably in organic synthesis and analytical chemistry. It can be prepared through the neutralization of oxalic acid with sodium hydroxide (B78521) in a 1:2 acid-to-base molar ratio. sciencemadness.orgquora.comyoutube.com

One of its key applications is as a primary standard for the standardization of potassium permanganate (KMnO4) solutions in redox titrations. sciencemadness.orgwikipedia.org Due to its high purity and stability, disodium oxalate is a reliable substance for accurately determining the concentration of permanganate solutions. youtube.comspectrumchemical.com The reaction involves the oxidation of the oxalate ion by permanganate in an acidic solution, producing carbon dioxide and water. sciencemadness.orgwikipedia.org The reaction is typically carried out at a temperature above 60 °C to ensure a rapid reaction rate. sciencemadness.orgwikipedia.org

Furthermore, disodium oxalate can be used as a precursor in the synthesis of other chemical compounds. For instance, it can be decomposed by heating at temperatures above 290 °C to produce sodium carbonate and carbon monoxide. sciencemadness.orgwikipedia.org It also serves as a starting material for the preparation of oxalic acid. sciencemadness.org In its role as a reducing agent, it can participate in reactions that generate carbon dioxide. nih.gov

| Application | Reaction/Process | Products | Source |

| Analytical Chemistry | Standardization of potassium permanganate solution. | Potassium sulfate, sodium sulfate, manganese(II) sulfate, carbon dioxide, water. | sciencemadness.orgwikipedia.org |

| Chemical Synthesis | Thermal decomposition. | Sodium carbonate, carbon monoxide. | sciencemadness.orgwikipedia.org |

| Chemical Synthesis | Preparation of oxalic acid. | Oxalic acid. | sciencemadness.org |

| Neutralization | Reaction of oxalic acid with sodium hydroxide. | Disodium oxalate, water. | quora.comyoutube.com |

Environmental and Geochemical Significance of Oxalate Species

Environmental Fate and Transport of Oxalate (B1200264)

Degradation of Larger Organic Molecules to Oxalates in Aqueous Systems

Oxalates, the salts of ethanedioic acid, are prevalent in the environment, often originating from the breakdown of more complex organic molecules in aquatic systems. Various processes contribute to the formation of oxalate, including photochemical reactions and microbial metabolism. For instance, the photochemical dissolution of iron oxides in the presence of organic acids can lead to the formation of ferrous oxalate, which in turn accelerates the dissolution process. psu.edu This two-stage reaction involves an initial slow release of Fe³⁺ through complexation with adsorbed oxalate, followed by a faster reductive dissolution step involving the formed ferrous oxalate. psu.edu

The degradation of plant detritus is a significant source of oxalate in aquatic environments. nih.gov Studies have shown that the oxalate content of aquatic plants can decrease substantially when buried in sediments, indicating microbial degradation and release of oxalate into the surrounding water and sediment. nih.gov In some cases, the concentration of dissolved oxalate can be a limiting factor for its anaerobic degradation in aquatic sediments. nih.govnih.gov The turnover of oxalate can be rapid, with studies showing mineralization of added [¹⁴C]oxalate to ¹⁴CO₂ in various sediment types. nih.gov

Influence on the Geochemical Cycling of Elements in Sedimentary Environments

Oxalate plays a crucial role in the geochemical cycling of various elements within sedimentary environments due to its ability to form strong complexes with metal ions. wikipedia.orgnih.gov These interactions can significantly influence the mobility and bioavailability of elements. In aquatic sediments, significant concentrations of both dissolved and particulate oxalate have been observed, ranging from 0.1 to 0.7 mmol/liter of sediment. nih.govnih.gov

The presence of oxalate in sedimentary basin fluids can enhance the mobility of aluminum by forming stable aluminum-oxalate complexes. geoscienceworld.org This process can lead to the dissolution of aluminosilicate (B74896) minerals, potentially creating secondary porosity in reservoir rocks. geoscienceworld.org Thermodynamic modeling suggests that aluminum-oxalate complexing is more significant than complexing with other organic acids like acetate, even at lower oxalate concentrations. geoscienceworld.org

Furthermore, oxalate can influence the fate of trace metals. For example, in the presence of Fe(II), oxalate can promote the release of nickel from iron oxides like hematite (B75146) and goethite. nih.gov This effect is synergistic at neutral pH but can be inhibitory at acidic pH. nih.gov These interactions suggest that oxalate can enhance the mobility and availability of micronutrients and inhibit the sequestration of contaminants in environments with fluctuating redox conditions. nih.gov

The formation of metal-oxalate complexes is a key aspect of its environmental influence. Oxalate, a dicarboxylate ligand, readily forms stable five-membered chelate rings with many transition metals. wikipedia.org These complexes can be homoleptic, containing only oxalate ligands, or mixed-ligand complexes. wikipedia.org The mineral moolooite, a naturally occurring copper oxalate, is an example of such complex formation in the environment. wikipedia.org

Mineral-Oxalate Interactions in Geochemistry

Role in Weathering Processes of Soil Minerals

Oxalate is a significant agent in the chemical weathering of soil minerals. Produced by fungi, plants, and microorganisms, it enhances the dissolution of minerals, a process critical for soil formation and nutrient cycling. nih.govusgs.govresearchgate.netgeoscienceworld.org The presence of oxalate in soil solution accelerates the breakdown of minerals like granite, leading to the release of essential elements such as potassium (K), aluminum (Al), iron (Fe), magnesium (Mg), and silicon (Si). researchgate.netubc.ca

The effectiveness of oxalate in mineral weathering stems from its ability to form strong complexes with cations on the mineral surface, promoting their detachment. usgs.govresearchgate.net This ligand-promoted dissolution is particularly effective for minerals containing multivalent cations like Al³⁺ and Fe³⁺. ubc.ca For example, studies have shown that oxalic acid is more effective than other organic acids like citric acid in weathering granodiorite. ubc.ca The process is influenced by pH, with lower pH values generally increasing the dissolution rate. researchgate.net

Even at concentrations typically found in soils, organic acids like oxalate can significantly increase the dissolution rates of feldspars, often by less than an order of magnitude, by complexing with aluminum, particularly around pH 5. geoscienceworld.org The weathering of olivine, a primary rock-forming mineral, is also significantly affected by oxalate. geoscienceworld.org

The following table summarizes the effect of oxalic acid on the release of various elements from different minerals:

| Mineral | Released Elements | Reference |

| Granite | Na⁺, K⁺, Al³⁺, Fe³⁺, Mg²⁺, Mn²⁺, Ca²⁺, SiO₃²⁻ | researchgate.net |

| Granodiorite | Fe, Al, Si, Ca, Mg, K, Na | ubc.ca |

| Basalt | Fe, Si, Mg, Ca, Al, Na, K | ubc.ca |

| Plagioclase, Kaolinite, Montmorillonite | Rare Earth Elements | mdpi.com |

Impact on Nutrient Mobilization in Soils

Plant roots and associated mycorrhizal fungi exude organic acids like oxalate to enhance nutrient uptake. nih.govoup.com These exudates can dissolve P-bearing minerals, making phosphorus available for plant assimilation. researchgate.net Studies have shown a correlation between oxalate concentration and the amount of extractable phosphorus in soils. researchgate.net However, the efficiency of phosphorus mobilization can depend on the type of organic acid, its concentration, and the soil pH. nih.gov

Oxalate also influences the cycling of other nutrients. For instance, it can increase the availability of potassium by promoting its release from minerals like biotite (B1170702) and microcline. researchgate.net Furthermore, the degradation of calcium oxalate in soils can release calcium ions (Ca²⁺), contributing to the soil's exchangeable calcium pool. publish.csiro.auresearchgate.netusgs.gov In acidic soils, the oxidation of calcium oxalate releases soluble Ca²⁺, while in alkaline soils, it can lead to the formation of calcium carbonate, contributing to carbon sequestration. publish.csiro.auresearchgate.net

The table below illustrates the effect of oxalate on the mobilization of different nutrients:

| Nutrient | Mechanism of Mobilization | Reference |

| Phosphorus (P) | Complexation with Ca, Fe, and Al, releasing bound phosphate (B84403). | nih.govresearchgate.netresearchgate.net |

| Potassium (K) | Promotes release from K-bearing minerals. | researchgate.netubc.ca |

| Calcium (Ca) | Degradation of calcium oxalate releases Ca²⁺ into the soil solution. | publish.csiro.auresearchgate.netusgs.govoregonstate.edu |

| Trace Metals (e.g., Ni) | Promotes release from iron oxides. | nih.gov |

Mechanisms of Iron Mobilization from Minerals (e.g., Hematite)

Oxalate is a key natural ligand that facilitates the dissolution of iron (oxyhydr)oxide minerals like hematite (α-Fe₂O₃), a process crucial for increasing iron bioavailability in various environments. rsc.orgnih.gov The mechanism of iron mobilization by oxalate from hematite is a complex process involving surface interactions and electron transfer.

The dissolution process is initiated by the adsorption of oxalate onto the hematite surface. rsc.org At acidic to neutral pH, the protonated form of oxalate (HC₂O₄⁻) adsorbs and then deprotonates, forming a bidentate mononuclear complex with the iron atoms on the mineral surface. rsc.org This adsorption is accompanied by a proton-coupled electron transfer (PCET) mechanism, where a proton is transferred from the oxalate to the surface hydroxyl groups of hematite, increasing the surface acidity. rsc.org Simultaneously, electrons are injected from the adsorbed oxalate into the bonded iron atom. rsc.org

This electron transfer weakens the Fe-O bonds on the hematite surface. rsc.org The weakened bonds eventually break, leading to the dissolution of iron from the mineral surface in the form of an Fe(C₂O₄)(H₂O) cluster. rsc.org

The rate of hematite dissolution is influenced by several factors, including the concentration of oxalate and the pH of the solution. nih.govunicamp.br Higher oxalate concentrations generally lead to increased dissolution rates. nih.gov The process can also be influenced by the presence of other species. For example, in the presence of Fe(II), a synergistic effect can be observed, accelerating the dissolution process. nih.gov

The following table summarizes key aspects of the mechanism of iron mobilization from hematite by oxalate:

| Step | Description | Reference |

| Adsorption | Protonated oxalate (HC₂O₄⁻) adsorbs onto the hematite surface and forms a bidentate mononuclear complex. | rsc.org |

| Proton Coupled Electron Transfer (PCET) | A proton is transferred from oxalate to the hematite surface, and electrons are injected into the iron atom. | rsc.org |

| Bond Weakening | The Fe-O bonds on the hematite surface are weakened due to the electron transfer. | rsc.org |

| Dissolution | The weakened Fe-O bonds break, and iron is released as an Fe(C₂O₄)(H₂O) cluster. | rsc.org |

Biogeochemical Cycling of Oxalates

The biogeochemical cycling of oxalates is a complex process involving various biological and geological pathways. A significant aspect of this cycle is the oxalate-carbonate pathway, where oxalate, primarily produced by plants and fungi, is metabolized by microorganisms in the soil. researchgate.netresearchgate.netunine.ch This process can lead to an increase in soil pH and the precipitation of carbonate minerals, such as calcium carbonate (calcite). researchgate.netunine.chfrontiersin.org This conversion of oxalate to carbonate represents a potentially significant mechanism for sequestering atmospheric carbon dioxide into a stable, long-term geological reservoir. researchgate.netresearchgate.netfrontiersin.org The stability of mineralized carbon in the form of carbonates can range from hundreds to millions of years, highlighting its importance in the global carbon cycle. frontiersin.org

Microbial Degradation of Oxalate (e.g., by Lactic Acid Bacteria)

The degradation of oxalate by microorganisms is a crucial step in its biogeochemical cycle. While various bacteria can metabolize oxalate, Lactic Acid Bacteria (LAB), including species from the genera Lactobacillus and Bifidobacterium, have been identified as effective oxalate degraders. nih.govmdpi.comnih.gov This degradation is significant as mammals, including humans, lack endogenous enzymes to break down oxalate, relying on gut microbiota for this process. mdpi.com The most studied oxalate-degrading bacterium is Oxalobacter formigenes, which utilizes intestinal oxalate as its sole carbon source. nih.govmdpi.com However, its survival can be compromised by antibiotics, and its colonization in the human gut is not always guaranteed. mdpi.comlupinepublishers.com